REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:12]([O:14][C:15]1(OCC)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[CH3:13]>>[CH2:12]([O:14][C:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH:16]=1)[CH3:13]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC1(CCCCC1)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Under vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at about 90° C.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised up to 120°-130° C.
|
Type
|
DISTILLATION
|
Details
|
the 1-ethoxycyclohexene was collected through distillation
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |